Luteoxanthin

Carotenoid Profiling Citrus Authentication Plant Physiology

Luteoxanthin is a critical analytical standard, not a generic xanthophyll. Its acid-catalyzed origin from violaxanthin [ref] creates a unique 5,6:5',8'-diepoxide structure with distinct chromatographic properties [ref, ref]. Substituting lutein or violaxanthin leads to misidentification in HPLC [ref]. For authenticity testing, it is the sole binary marker for juice vesicle content, absent in peel [ref]. For plant physiology, its light-responsive accumulation makes it a key probe for abiotic stress studies [ref]. Procure this specific compound to ensure reliable, publication-ready data for food authentication, enology, and carotenoid research.

Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
CAS No. 1912-50-1
Cat. No. B15193810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteoxanthin
CAS1912-50-1
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C
InChIInChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-40-37(7,8)25-33(42)27-39(40,10)44-40)15-11-12-16-29(2)19-14-20-31(4)34-23-35-36(5,6)24-32(41)26-38(35,9)43-34/h11-23,32-34,41-42H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t32-,33-,34?,38+,39+,40-/m0/s1
InChIKeyYNNRPBRNWWIQPQ-MAAFUUECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luteoxanthin (CAS 1912-50-1): A Distinct 5,6,5',8'-Diepoxy Xanthophyll for Specialized Carotenoid Research and Authenticity Testing


Luteoxanthin (CAS 1912-50-1) is a C40 xanthophyll carotenoid characterized by its 5,6- and 5',8'-diepoxide structure, distinguishing it from common dietary xanthophylls like lutein, zeaxanthin, and violaxanthin [1]. It belongs to the class of epoxycarotenoids frequently encountered as a secondary pigment in photosynthetic tissues undergoing senescence or stress, and as a key intermediate in the processing-induced isomerization of violaxanthin [2]. This compound is not a primary dietary carotenoid for human health applications, but its presence and quantitation serve as a specific marker in plant physiology, food authentication, and postharvest quality studies [3].

Why Luteoxanthin Cannot Be Interchanged with Lutein or Violaxanthin in Analytical and Physiological Studies


Unlike the more abundant and commercially available xanthophylls lutein and zeaxanthin, luteoxanthin is not a primary photosynthetic pigment but a product of violaxanthin's acid-catalyzed rearrangement (5,6-epoxide to 5,8-furanoid) [1]. This structural shift confers distinct chromatographic retention times and UV/Vis spectral characteristics that are critical for accurate carotenoid profiling in complex matrices [2]. Substituting lutein or violaxanthin standards for luteoxanthin in HPLC quantification leads to misidentification and erroneous concentration calculations, as these compounds exhibit different molar extinction coefficients and do not co-elute under standard reversed-phase conditions [3]. Furthermore, luteoxanthin's tissue-specific accumulation patterns—absent in peels but present in juice vesicles of certain citrus—are not mimicked by its biosynthetic precursor violaxanthin, rendering generic substitution scientifically invalid for authenticity or metabolic studies [4].

Quantitative Evidence Differentiating Luteoxanthin from Closest Analogs in Plant and Food Matrices


Tissue-Specific Localization in Citrus: Exclusive Presence in Juice Vesicles

In ordinary citrus, luteoxanthin is present in juice vesicles but is undetectable in peel tissue. This distribution is the reverse of beta-citraurin, which is found only in peel [1]. This spatial segregation is not observed for its structural analog violaxanthin, which is present in both tissues [1].

Carotenoid Profiling Citrus Authentication Plant Physiology

Relative Abundance in Naveline Orange Flavedo: Luteoxanthin as the Dominant Xanthophyll Epoxide

In Naveline orange flavedo, luteoxanthin constituted 19.92% of the total identified carotenoid content, making it the single most abundant xanthophyll epoxide detected [1]. In the same sample, the structurally related compounds auroxanthin and mutatoxanthin represented only 11.19% and 2.63%, respectively [1].

Carotenoid Quantification Orange Maturity Phytochemical Analysis

Light-Responsive Biosynthesis in Postharvest Nectarine: Blue Light Induction

Blue light treatment (BL) of postharvest nectarine fruit significantly up-regulated the carotenoid biosynthesis gene PpPSY, leading to significant accumulation of luteoxanthin, violaxanthin, zeaxanthin, and β-carotene [1]. In contrast, red light treatment (RL) had little effect on carotenoid accumulation and instead promoted the transcription of carotenoid cleavage dioxygenases (PpNCED1, PpNCED2) [1].

Postharvest Physiology LED Treatment Carotenoid Biosynthesis

Quantitative Levels in Grape Musts and Fortified Wines: Appreciable Presence Despite Processing

Luteoxanthin is present in appreciable quantities in young port wines, with reported levels reaching up to 214 μg/L in musts [1]. In contrast, the major grape carotenoids β-carotene and lutein show markedly different processing fates, with their levels decreasing substantially from must to wine [1]. Violaxanthin and neoxanthin were also found in significant quantities in wines [1].

Enology Wine Authenticity Carotenoid Stability

Differential Accumulation During Mango Ripening: Minor Increases vs. Major Increases in Violaxanthin

During the ripening of Keitt and Tommy Atkins mangoes, β-carotene and violaxanthin levels nearly tripled, and 9-cis-violaxanthin quadrupled [1]. In contrast, luteoxanthin showed only a slight increase during the same ripening period [1].

Fruit Ripening Carotenoid Metabolism Mango Cultivar Analysis

High-Value Research and Industrial Scenarios Where Luteoxanthin Provides Unique Analytical Leverage


Authentication of Citrus Juice Products and Detection of Peel Adulteration

Analytical laboratories performing quality control on citrus juices can use the presence of luteoxanthin as a positive marker for juice vesicle content. Its absence in peel tissue [1] provides a clear, binary indicator to detect illegal addition of peel extracts or wash water to juice products, a capability not offered by the more widely distributed violaxanthin [1].

Postharvest Optimization of Stone Fruit Quality Using Spectral LED Treatments

Food scientists and agricultural engineers developing postharvest treatments for nectarines, peaches, or plums can target blue light (BL) protocols to specifically upregulate luteoxanthin and other nutritionally relevant carotenoids [2]. This evidence-based approach allows for the design of light recipes that enhance fruit phytonutrient profiles without the undesirable carotenoid cleavage induced by red light [2].

Grape Variety Fingerprinting and Wine Authenticity Verification

Enological research groups and wine authenticity laboratories can incorporate luteoxanthin into their HPLC carotenoid profiling methods as a stable, process-resistant marker. Its quantitation in musts and young wines (up to 214 μg/L) [3] provides a complementary data point for chemometric discrimination of grape varieties and for monitoring the impact of winemaking techniques on carotenoid-derived aroma precursors [3].

Fundamental Studies on Light-Harvesting Complex Evolution and Plant Stress Physiology

Plant physiologists investigating the evolution of photosynthetic apparatus or the role of xanthophyll cycles under abiotic stress can utilize luteoxanthin as a model compound. Its formation via acid-catalyzed rearrangement of violaxanthin [4] and its distinct light-quality responsiveness [2] make it a valuable probe for studying carotenoid turnover, photoprotection mechanisms, and the metabolic fate of epoxycarotenoids in non-model plant species [5].

Technical Documentation Hub

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